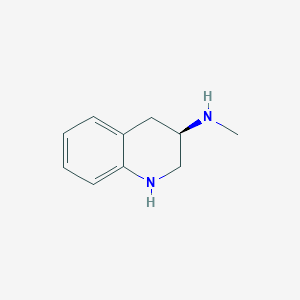

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

説明

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chiral center at the 3-position of the tetrahydroquinoline ring imparts unique stereochemical properties to the compound, making it a valuable target for synthesis and study.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives followed by methylation. One common method involves the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, are employed to obtain the desired ®-enantiomer with high enantiomeric purity.

化学反応の分析

Types of Reactions

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated amines.

Substitution: N-alkyl or N-acyl derivatives.

科学的研究の応用

Medicinal Chemistry

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the most notable applications of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). nNOS plays a crucial role in the production of nitric oxide (NO), which has been implicated in several neurological disorders. Compounds that inhibit nNOS can potentially alleviate conditions such as neuropathic pain and migraines.

A study demonstrated that certain derivatives of tetrahydroquinoline exhibited potent inhibitory activity against nNOS. Specifically, compounds derived from the 1,2,3,4-tetrahydroquinoline framework showed promising results in reducing thermal hyperalgesia and tactile hyperesthesia in rat models . The structure–activity relationship (SAR) studies indicated that modifications to the tetrahydroquinoline scaffold could enhance selectivity and potency against nNOS compared to other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) .

Neuroscience Research

Potential Neuroprotective Effects

Research has shown that this compound derivatives may have neuroprotective effects. For instance, studies on related compounds indicated their ability to prevent dopamine transporter degradation in models of Parkinson's disease . This suggests that tetrahydroquinoline derivatives could be explored further for their neuroprotective properties against neurodegenerative diseases.

Synthetic Methodologies

Chiral Synthesis

The synthesis of chiral tetrahydroquinoline derivatives is another significant application of this compound. Various synthetic routes have been developed to construct these compounds with high enantiomeric purity. For example, a consensus mutagenesis approach was employed to create stabilized amine transaminases capable of producing (R)-selective tetrahydroquinolines . This highlights the compound's utility in synthetic organic chemistry and its relevance in developing new pharmaceuticals.

Table of Inhibitory Activities

The following table summarizes the inhibitory activities of selected tetrahydroquinoline derivatives against nNOS:

| Compound ID | Structure | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|---|

| Compound 1 | Structure | 93 | >1000 |

| Compound 2 | Structure | 36 | 261 |

| Compound 3 | Structure | 0.36 | >1000 |

Note: The structures are placeholders and should be replaced with actual chemical structures for accurate representation.

作用機序

The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific pharmacological application being studied.

類似化合物との比較

Similar Compounds

(S)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the compound with different stereochemical properties.

1,2,3,4-Tetrahydroquinoline: The parent compound without the N-methyl group.

N-Methyl-1,2,3,4-tetrahydroisoquinoline: A structural isomer with a different ring system.

Uniqueness

®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its chiral center and the specific arrangement of its functional groups. This uniqueness imparts distinct pharmacological properties and makes it a valuable compound for research and development in various fields.

生物活性

(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is derived from the tetrahydroquinoline class of compounds. Its structure includes a nitrogen-containing bicyclic system that has been associated with various biological activities. The compound has been studied for its interactions with enzymes and receptors, making it a candidate for drug development in treating neurological disorders and other medical conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate the activity of enzymes and receptors involved in various biochemical pathways. For instance:

- Enzyme Inhibition : Studies have shown that tetrahydroquinoline derivatives can act as inhibitors for nitric oxide synthase (nNOS), which plays a crucial role in neurovascular regulation and pain modulation. The selectivity of these compounds towards nNOS over other isoforms such as eNOS and iNOS has been noted .

- Receptor Modulation : The compound has also been investigated for its potential as an antagonist at the NMDA receptor glycine site. This receptor is implicated in excitatory neurotransmission and is a target for treating neurodegenerative diseases .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound and related compounds. Below is a summary table highlighting key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuropathic Pain Model : In a rat model of neuropathic pain induced by spinal nerve ligation, administration of related tetrahydroquinoline derivatives resulted in significant pain relief. The compounds demonstrated efficacy at doses around 30 mg/kg when administered intraperitoneally .

- Colorectal Cancer Research : A series of tetrahydroquinolinone derivatives were synthesized and evaluated for their antiproliferative effects on colorectal cancer cells. One compound exhibited significant inhibition of cell growth by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

特性

IUPAC Name |

(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMUSPYIULEGD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432868 | |

| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166742-75-2 | |

| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。